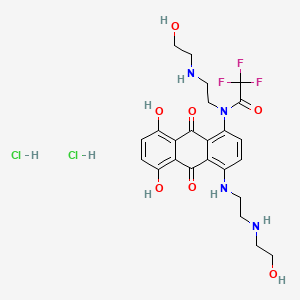![molecular formula C47H51NO15 B13857226 [(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-p-Hydroxy Paclitaxel-d5 is a deuterated derivative of 3’-p-Hydroxy Paclitaxel, a metabolite of Paclitaxel. Paclitaxel is a well-known chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer . The deuterated form, 3’-p-Hydroxy Paclitaxel-d5, is often used in research to study the pharmacokinetics and metabolism of Paclitaxel due to its stability and distinguishable mass spectrometric properties .
Méthodes De Préparation
The synthesis of 3’-p-Hydroxy Paclitaxel-d5 involves several steps, starting from PaclitaxelThis can be achieved through various chemical reactions, including the use of deuterated reagents and catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
3’-p-Hydroxy Paclitaxel-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: The hydroxyl group can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3’-p-Hydroxy Paclitaxel-d5 is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactivity of Paclitaxel derivatives.
Biology: Researchers use it to investigate the metabolic pathways and biological effects of Paclitaxel.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Paclitaxel, aiding in the development of more effective cancer treatments.
Industry: It is used in the production of stable isotope-labeled compounds for various analytical applications.
Mécanisme D'action
The mechanism of action of 3’-p-Hydroxy Paclitaxel-d5 is similar to that of Paclitaxel. It stabilizes microtubules, preventing their depolymerization, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, and the pathways involved are primarily related to microtubule dynamics and cell cycle regulation .
Comparaison Avec Des Composés Similaires
3’-p-Hydroxy Paclitaxel-d5 can be compared with other Paclitaxel derivatives, such as:
6α-Hydroxy Paclitaxel: Another metabolite of Paclitaxel with similar properties but different metabolic pathways.
Docetaxel: A semi-synthetic analogue of Paclitaxel with a slightly different mechanism of action and clinical applications.
Paclitaxel: The parent compound, widely used in chemotherapy.
The uniqueness of 3’-p-Hydroxy Paclitaxel-d5 lies in its deuterated form, which provides enhanced stability and distinct mass spectrometric properties, making it valuable for research and analytical purposes .
Propriétés
Formule moléculaire |
C47H51NO15 |
|---|---|
Poids moléculaire |
874.9 g/mol |
Nom IUPAC |
[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33?,35-,36+,37+,38-,40+,45+,46?,47+/m0/s1/i7D,9D,10D,13D,14D |
Clé InChI |
XKSMHFPSILYEIA-IYPUKEEQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=C(C=C2)O)[C@H](C(=O)O[C@H]3C[C@]4([C@@H]([C@H]5[C@@]([C@H](CC6C5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione](/img/structure/B13857162.png)
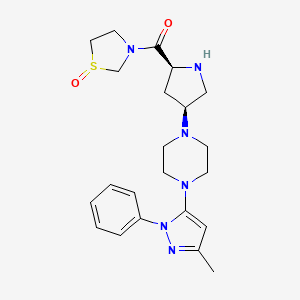
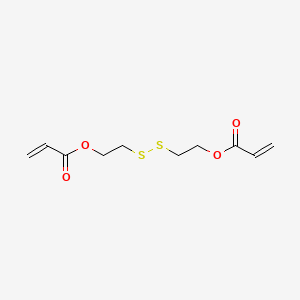

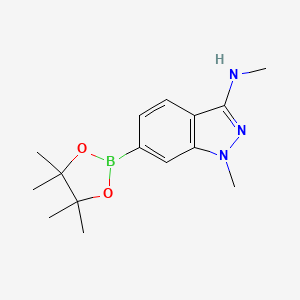
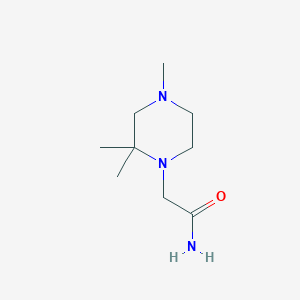
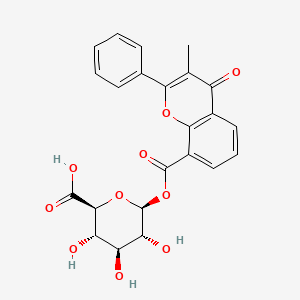
![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[di((1,2-13C2)ethyl)amino]ethylsulfanyl]acetate](/img/structure/B13857189.png)
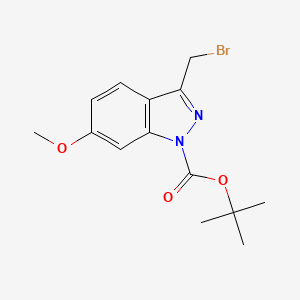

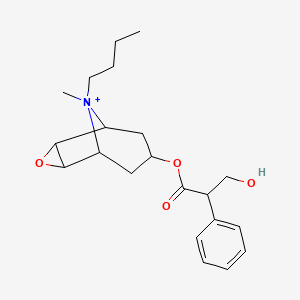
![3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13857234.png)
